N-(2,4-difluorophenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
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Description
N-(2,4-difluorophenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a useful research compound. Its molecular formula is C21H19F3N4O2 and its molecular weight is 416.404. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Potential
N-substituted acetamide derivatives, including compounds with 1,3,4-oxadiazole and piperidine cores like N-(2,4-difluorophenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide, have shown notable antibacterial activity. These compounds, through specific synthesis processes, have been tested against various bacterial strains, demonstrating moderate to significant growth inhibition properties (Iqbal et al., 2017). Similarly, another study synthesized N-substituted derivatives of a similar structure and observed moderate to talented antibacterial activity (Khalid et al., 2016).
Antimicrobial and Anti-Enzymatic Properties
Compounds with 1,3,4-oxadiazole and acetamide derivatives, akin to this compound, have been synthesized and evaluated for their antimicrobial and anti-enzymatic potential. These studies have found compounds with good inhibitory effects against gram-negative bacterial strains and low potential against specific enzymes like lipoxygenase (Nafeesa et al., 2017).
Antifungal and Antipsychotic Applications
Derivatives of 1,3,4-oxadiazole, similar in structure to this compound, have been studied for their antifungal properties. Some compounds in this category have shown comparable activities to standard antifungal agents (Sangshetti & Shinde, 2011). Additionally, compounds with a similar structure have been identified as potential positive allosteric modulators of metabotropic glutamate receptor subtype 5 (mGlu5), showing promise for antipsychotic and procognitive activities (Liu et al., 2008).
Molecular Docking and In Vitro Activities
Compounds structurally related to this compound have been synthesized and subjected to molecular docking studies. These studies evaluate their potential as antimicrobial and anticancer agents, with some showing significant activities comparable to standard drugs (Mehta et al., 2019).
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of compounds with structural similarities to this compound. These studies focus on the development of efficient synthetic routes and the analysis of the structural properties of these compounds (Ding et al., 2006).
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O2/c22-15-3-1-2-14(10-15)20-26-21(30-27-20)13-6-8-28(9-7-13)12-19(29)25-18-5-4-16(23)11-17(18)24/h1-5,10-11,13H,6-9,12H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMKAZHZFDXIGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC(=CC=C3)F)CC(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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